3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Description
3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a bicyclic heterocyclic compound characterized by a pyrazolo[3,4-d]pyrimidine core substituted with chlorine atoms at positions 3 and 4 and an amine group at position 4. This scaffold is a versatile intermediate in medicinal chemistry, particularly for developing kinase inhibitors and anticancer agents due to its ability to mimic purine bases and interact with ATP-binding pockets .
Properties
Molecular Formula |
C5H3Cl2N5 |
|---|---|
Molecular Weight |
204.01 g/mol |
IUPAC Name |
3,4-dichloro-2H-pyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C5H3Cl2N5/c6-2-1-3(7)11-12-4(1)10-5(8)9-2/h(H3,8,9,10,11,12) |
InChI Key |
IFPXNJGERAZVLR-UHFFFAOYSA-N |
Canonical SMILES |
C12=C(NN=C1N=C(N=C2Cl)N)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3,4-dichloropyrazole with cyanamide in the presence of a base, followed by cyclization to form the desired pyrazolopyrimidine scaffold . The reaction conditions often include the use of solvents such as dimethylformamide (DMF) and catalysts like potassium carbonate (K2CO3).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Nucleophilic Substitution at Chlorinated Positions
The chlorine atoms at positions 3 and 4 undergo nucleophilic substitution, forming derivatives critical for pharmacological applications.
Table 1: Substitution Reactions at C3 and C4 Positions
Key Observations :
Cyclization and Annulation Reactions
The amine group at C6 participates in tandem reactions to form fused heterocycles.
Table 2: Cyclization Pathways
Mechanistic Insight :
-
Aza-Wittig reactions with iminophosphoranes generate intermediates for annulation ( ).
-
Hydrazone formation at C6 enables structural diversification for kinase inhibition ( ).
Functionalization of the Amine Group
The C6 amine serves as a site for derivatization via condensation or alkylation.
Table 3: Amine Group Reactivity
Notable Example :
-
-
Structure: Hydrazone with 4-methylphenyl group.
-
Activity: Dual EGFR WT/T790M inhibitor (IC50: 0.016 µM/0.236 µM).
-
Catalytic Cross-Coupling Reactions
While less common, palladium-catalyzed couplings enable aryl group introductions.
Table 4: Cross-Coupling Examples
| Catalyst | Boronic Acid | Product | Yield | Source |
|---|---|---|---|---|
| Pd(PPh3)4 | Phenylboronic acid | 3-Phenyl-substituted derivatives | 70% |
Limitation : Chlorine’s poor leaving-group ability necessitates optimized conditions ( ).
Stability and Reaction Selectivity
Scientific Research Applications
Mechanism of Action
The mechanism of action of 3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine primarily involves the inhibition of cyclin-dependent kinases (CDKs). The compound binds to the ATP-binding site of CDKs, thereby preventing the phosphorylation of target proteins involved in cell cycle regulation . This inhibition leads to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Structural Variations and Substituent Effects
The biological and physicochemical properties of pyrazolo[3,4-d]pyrimidine derivatives are highly dependent on substituent patterns. Below is a structural comparison:
Key Observations :
Key Observations :
Physicochemical Properties
Spectroscopic and stability data highlight critical differences:
Key Observations :
Key Observations :
- Dichloro derivatives show broad-spectrum kinase inhibition, while furan- or benzyl-substituted analogs target specific receptors (e.g., A2A) .
Biological Activity
3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a compound of significant interest in medicinal chemistry, particularly for its potential biological activities against various targets, including cancer and infectious diseases. This article delves into the compound's biological activity, synthesizing findings from diverse research studies and case analyses.
- IUPAC Name : 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine
- CAS Number : 42754-96-1
- Molecular Formula : C₅H₂Cl₂N₄
- Molecular Weight : 189.00 g/mol
- Purity : ≥95%
Research indicates that this compound exhibits its biological activity primarily through inhibition of specific kinases, particularly the epidermal growth factor receptor (EGFR). This inhibition is crucial for controlling cellular proliferation in cancerous tissues.
Inhibition of EGFR
A study highlighted the synthesis of new derivatives based on the pyrazolo[3,4-d]pyrimidine scaffold, demonstrating that certain compounds possess potent anti-proliferative effects against A549 (lung cancer) and HCT-116 (colon cancer) cell lines. Notably:
- Compound 12b showed an IC₅₀ value of 0.016 µM against wild-type EGFR and 0.236 µM against the mutant EGFR (T790M) .
- The compound induced apoptosis and arrested the cell cycle at the S and G2/M phases, which is critical for cancer therapy .
Biological Activity Overview
The following table summarizes the biological activities reported for this compound and its derivatives:
| Activity Type | Target | IC₅₀ Values | Notes |
|---|---|---|---|
| Anti-proliferative | A549 (Lung Cancer) | 8.21 µM | Significant reduction in cell viability |
| Anti-proliferative | HCT-116 (Colon Cancer) | 19.56 µM | Effective in inhibiting cell growth |
| EGFR Inhibition | Wild-type EGFR | 0.016 µM | Highly potent inhibitor |
| EGFR Inhibition | Mutant EGFR (T790M) | 0.236 µM | Effective against resistant mutations |
Case Study 1: Anti-Cancer Activity
In a comparative study involving various pyrazolo[3,4-d]pyrimidine derivatives, researchers synthesized several compounds and evaluated their cytotoxic effects on cancer cell lines. The results indicated that derivatives with structural modifications around the pyrazolo core exhibited enhanced anti-cancer properties compared to unmodified compounds. The most promising derivative demonstrated a significant increase in apoptotic markers, suggesting its potential as a therapeutic agent in oncology .
Case Study 2: Infectious Disease Targeting
Another study focused on the potential of pyrazolo[3,4-d]pyrimidine derivatives as phosphodiesterase inhibitors targeting Cryptosporidium species. The lead compounds were identified through phenotypic screening and showed promising activity against these pathogens by inhibiting specific enzymes critical for their lifecycle .
Q & A
Q. What are the common synthetic routes for 3,4-Dichloro-1H-pyrazolo[3,4-d]pyrimidin-6-amine, and how can reaction conditions be optimized?
The synthesis of this compound typically involves multicomponent cyclocondensation reactions. For example, a one-pot method using hydrazine derivatives, nitriles, and aldehydes under mild conditions has been reported . Microwave-assisted solvent-free synthesis is another efficient approach, reducing reaction time and improving yields compared to conventional heating . Optimization strategies include:
- Catalyst screening : Protic acids (e.g., acetic acid) or bases (e.g., triethylamine) to enhance cyclization.
- Solvent selection : Polar aprotic solvents (DMF, DMSO) for better solubility of intermediates.
- Temperature control : Microwave irradiation (80–120°C) for rapid heating and reduced side reactions.
Table 1 : Comparison of Synthetic Methods
| Method | Conditions | Yield (%) | Key Reference |
|---|---|---|---|
| Multicomponent | Hydrazine, 80°C, 6h | 65–75 | |
| Microwave-assisted | Solvent-free, 100°C, 30min | 85–90 |
Q. How is the compound characterized using spectroscopic and crystallographic methods?
Structural confirmation requires:
- NMR spectroscopy : - and -NMR to identify amine (-NH) and chloro substituents.
- Mass spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H] peak at m/z 244.01).
- X-ray crystallography : Resolves regioselectivity of chloro groups and hydrogen-bonding networks (see Figure 1 in for analogous pyrazolopyrimidine structures).
Q. What safety precautions are critical when handling this compound in laboratory settings?
Key precautions include:
- Personal protective equipment (PPE) : Gloves, lab coat, and goggles due to potential irritancy (exact hazards unspecified; request SDS from suppliers) .
- Ventilation : Use fume hoods to avoid inhalation of fine particles.
- Waste disposal : Follow institutional guidelines for halogenated organic waste.
- Training : Mandatory safety exams (100% score required) before lab work .
Advanced Research Questions
Q. How can computational chemistry optimize the synthesis and functionalization of this compound?
Quantum chemical calculations (e.g., DFT) predict reaction pathways and transition states, reducing trial-and-error experimentation. For example:
- Reaction path search : Identify low-energy intermediates using software like Gaussian or ORCA .
- Solvent effects : COSMO-RS simulations to model solvent interactions and select optimal media .
- Regioselectivity analysis : Electron-density maps to rationalize chloro-group positioning .
Table 2 : Computational Parameters for Reaction Optimization
| Parameter | Tool/Software | Outcome |
|---|---|---|
| Transition-state energy | Gaussian 16 | Identified rate-limiting step |
| Solvent polarity | COSMO-RS | Predicted DMF as optimal solvent |
Q. What strategies resolve contradictions in reported biological activity data across studies?
Discrepancies often arise from assay variability or impurity profiles. Mitigation strategies include:
- Standardized assays : Use identical cell lines (e.g., HepG2 for cytotoxicity) and positive controls.
- Purity validation : HPLC (>98% purity) to exclude confounding effects of byproducts .
- Structure-activity relationship (SAR) studies : Systematic substitution of chloro/amine groups to isolate pharmacophores .
Q. What are the challenges in achieving regioselective functionalization of the pyrazolo[3,4-d]pyrimidine core?
Regioselectivity is influenced by steric and electronic factors:
Q. How do solvent and catalyst choices influence reaction pathways in its synthesis?
- Solvent effects : Polar solvents stabilize charged intermediates (e.g., nitrenes in cyclization), while nonpolar solvents favor dimerization side reactions.
- Catalyst role : Lewis acids (e.g., ZnCl) accelerate imine formation in multicomponent reactions .
Q. What in silico methods predict the compound’s interactions with biological targets (e.g., kinases)?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
